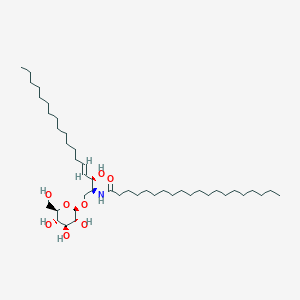
beta-D-glucosyl-N-eicosanoylsphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-glucosyl-N-eicosanoylsphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as eicosanoyl. It has a role as a mouse metabolite. It derives from an icosanoic acid.
Glucosylceramide (D18:1/20:0), also known as C20 glccer or glccer(D18:1/20:0), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/20:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/20:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/20:0) can be biosynthesized from arachidic acid.
科学的研究の応用
Biological Functions
-
Cell Membrane Integrity :
- Glucosylceramides, including beta-D-glucosyl-N-eicosanoylsphingosine, are integral to maintaining the structural integrity of cell membranes. They contribute to membrane fluidity and stability, which are vital for proper cellular function.
-
Role in Disease :
- Accumulation of glucosylceramides is associated with several lysosomal storage diseases, such as Gaucher disease and Krabbe disease. In these conditions, mutations in specific genes lead to enzyme deficiencies that prevent the breakdown of glucosylceramides, resulting in their accumulation within cells .
- Immune Modulation :
Pharmacological Applications
- Cancer Research :
- Neurodegenerative Diseases :
- Antimicrobial Activity :
Gaucher Disease
A significant body of research has focused on the role of glucosylceramides in Gaucher disease. In patients with this condition, a deficiency in the enzyme glucocerebrosidase leads to an accumulation of glucosylceramide within macrophages, causing various symptoms including splenomegaly and bone pain. Enzyme replacement therapy has been shown to reduce glucosylceramide levels and improve clinical outcomes .
Cancer Multidrug Resistance
Studies have demonstrated that elevated levels of glucosylceramide can contribute to the development of multidrug resistance in cancer cells by altering drug uptake and efflux mechanisms. Targeting the metabolic pathways involving glucosylceramide may enhance the efficacy of existing chemotherapeutic agents .
特性
分子式 |
C44H85NO8 |
|---|---|
分子量 |
756.1 g/mol |
IUPAC名 |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C44H85NO8/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-40(48)45-37(36-52-44-43(51)42(50)41(49)39(35-46)53-44)38(47)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,37-39,41-44,46-47,49-51H,3-30,32,34-36H2,1-2H3,(H,45,48)/b33-31+/t37-,38+,39+,41+,42-,43+,44+/m0/s1 |
InChIキー |
DFELABABMXOKTD-IYFIADHGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
物理的記述 |
Solid |
溶解性 |
Insoluble |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















